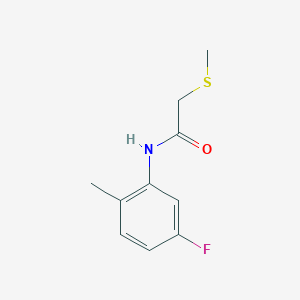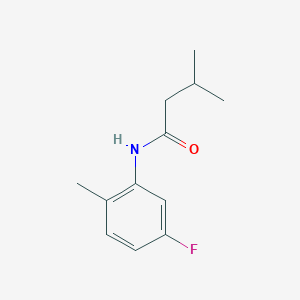
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide, also known as CAY10566, is a synthetic compound that has been developed for research purposes. This compound has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Applications De Recherche Scientifique
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide has been found to have potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, prostate cancer, and lung cancer. This compound has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects, reducing neuronal damage in models of Parkinson's disease and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide is not fully understood. It has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been found to have anticancer and anti-inflammatory effects, and it is likely that the effects of this compound are mediated through this mechanism.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to reduce the production of pro-inflammatory cytokines. In addition, this compound has been found to increase the levels of acetylated histones, which is indicative of HDAC inhibition.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide is that it is a synthetic compound, which allows for precise control over the chemical structure and purity of the compound. This is important for research purposes, as it ensures that the effects observed are due to the compound itself, rather than impurities or contaminants. One limitation of this compound is that it is a relatively new compound, and its effects in vivo are not well understood. Further research is needed to fully elucidate the effects of this compound in various disease models.
Orientations Futures
There are several future directions for research on N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide. One area of interest is the development of analogs of this compound with improved potency and selectivity. Another area of interest is the investigation of the effects of this compound in combination with other drugs, such as chemotherapy agents, to determine if there is a synergistic effect. Additionally, further research is needed to understand the mechanism of action of this compound, and to determine its effects in vivo in various disease models.
Méthodes De Synthèse
The synthesis of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide involves several steps. The starting material for the synthesis is commercially available 2-cyclopenten-1-one, which is reacted with 2,3-dihydroindole in the presence of a base to form the corresponding enamine. The enamine is then acetylated to give this compound. The purity of the compound is confirmed by NMR and HPLC analysis.
Propriétés
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(20)19-9-8-14-11-15(6-7-16(14)19)18-17(21)10-13-4-2-3-5-13/h2,4,6-7,11,13H,3,5,8-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAPQSNIFQEDAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)CC3CCC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-Oxo-2-[(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl)amino]ethoxy]acetic acid](/img/structure/B7514099.png)
![N-[2-(furan-2-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7514105.png)

![1-(4-Chlorophenoxy)-3-[furan-2-ylmethyl(methyl)amino]propan-2-ol](/img/structure/B7514123.png)
![(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid](/img/structure/B7514128.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514130.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(4-ethoxyphenyl)methanone](/img/structure/B7514132.png)
![2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7514149.png)
![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)

![N-[1-(furan-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7514180.png)
